molecular formula C14H13N3 B2544914 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 61552-61-2

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2544914
CAS No.: 61552-61-2
M. Wt: 223.279
InChI Key: OJFZWNJQKGLQJY-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a molecular compound with the formula C14H13N3 . It has an average mass of 223.273 Da and a monoisotopic mass of 223.110947 Da .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been studied extensively . For instance, 5,6-Diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines were chemoselectively synthesized by the condensation of isoflavone and 3-aminopyrazole . The 5,6-Diarylpyrazolo[1,5-a]pyrimidines were obtained via microwave irradiation, and the 6,7-diarylpyrazolo[1,5-a]pyrimidines were obtained via conventional heating .


Molecular Structure Analysis

The molecular structure of this compound is planar and rigid . It contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its significant photophysical properties . It has tunable photophysical properties, going from ε = 3320 M−1 cm−1 and ϕF = 0.01 to ε = 20 593 M−1 cm−1 and ϕF = 0.97 .

Scientific Research Applications

Synthetic Methodology and Electrophilic Substitutions

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine serves as a key precursor in synthetic chemistry. A novel method for its preparation involves condensative cyclization, facilitating the synthesis of various derivatives. These compounds are significant due to their reactive positions, which are conducive to electrophilic substitution reactions, expanding their utility in chemical synthesis (Zheng & Atta, 2011).

Potential in Pharmacological Research

In pharmacological research, derivatives of this compound have been explored. While avoiding details on drug use and dosage, these derivatives demonstrate notable interactions with biological systems, which can be crucial for developing new therapeutic agents (Dollé et al., 2008).

Reactivity and Chemical Properties

The reactivity and chemical properties of this compound are of interest in chemical research. Studies have shown that it undergoes nucleophilic substitution under mild conditions, providing access to a variety of derivatives. This versatility is significant for exploring novel chemical reactions and pathways (Shkineva, Vatsadze, & Dalinger, 2019).

Contribution to Heterocyclic Chemistry

Heterocyclic chemistry, a vital field in chemical research, benefits from the study of this compound. Its utility in synthesizing various heterocyclic compounds, including pyrazolo and pyrimidine derivatives, is crucial for advancing knowledge in this area (Bassoude et al., 2012).

Applications in Flow Chemistry

Flow chemistry, an emerging field, utilizes this compound in the convenient preparation of aminopyrazoles from commercial aryl halides. This method demonstrates the compound's utility in modern synthetic techniques (Wilson, Osuma, Camp, & Xu, 2012).

Future Directions

The future directions for 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine could involve further exploration of its anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Biochemical Analysis

Biochemical Properties

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain tyrosine kinases, which are crucial in cell signaling pathways . Additionally, this compound can bind to specific receptors, altering their conformation and function. These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving tyrosine kinases and other signaling molecules . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy . Furthermore, its impact on cellular metabolism includes alterations in energy production and utilization, which can affect overall cell health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the target . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the transcriptional activity of specific genes, thereby modulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of target enzymes and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate target pathways without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux, leading to changes in the levels of specific metabolites. These interactions are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues. The compound’s localization can influence its activity and effectiveness as a therapeutic agent .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the modulation of cellular processes .

Properties

IUPAC Name

5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-8-11(2)17-14(16-10)13(9-15-17)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFZWNJQKGLQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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